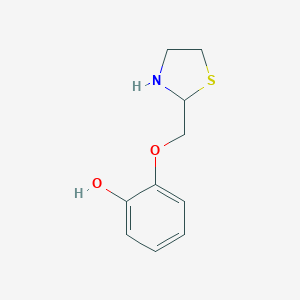
Phenol, 2-(2-thiazolidinylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(2-thiazolidinylmethoxy)-, also known as Thiomersal, is an organomercury compound that has been widely used as a preservative in vaccines, biological products, and other medical preparations. It is a white crystalline powder that is soluble in water and alcohol. Thiomersal has been used for over 70 years, and its effectiveness in preventing bacterial and fungal growth in vaccines has been well established. However, concerns have been raised about its safety and potential toxicity, particularly in relation to its mercury content.
作用机制
Phenol, 2-(2-thiazolidinylmethoxy)- works by releasing small amounts of mercury ions, which act as a preservative by killing or inhibiting the growth of bacteria and fungi. The mercury ions bind to sulfur-containing amino acids in the proteins of microorganisms, disrupting their structure and function.
生化和生理效应
Phenol, 2-(2-thiazolidinylmethoxy)- has been shown to have both biochemical and physiological effects. It has been shown to bind to proteins and DNA in cells, and to affect the function of enzymes involved in cellular processes. Phenol, 2-(2-thiazolidinylmethoxy)- has also been shown to affect the immune system, both in vitro and in vivo, by altering cytokine production and T cell function.
实验室实验的优点和局限性
Phenol, 2-(2-thiazolidinylmethoxy)- has several advantages as a preservative in lab experiments. It is effective in preventing bacterial and fungal growth, and does not affect the potency or stability of the sample. However, there are also limitations to its use. Phenol, 2-(2-thiazolidinylmethoxy)- can interfere with some assays, particularly those that rely on enzyme activity or protein function. It can also be toxic to cells at high concentrations.
未来方向
There are several areas of future research related to thiomersal. One area of interest is the potential toxicity of thiomersal, particularly in relation to its mercury content. Studies are needed to determine the safe levels of exposure to thiomersal, and to evaluate the potential health effects of long-term exposure. Another area of research is the development of alternative preservatives for vaccines and other medical preparations. Researchers are exploring the use of other compounds, such as benzyl alcohol and phenoxyethanol, as potential substitutes for thiomersal. Finally, there is a need for further research into the mechanism of action of thiomersal, particularly in relation to its effects on the immune system and cellular processes.
合成方法
Phenol, 2-(2-thiazolidinylmethoxy)- is synthesized by reacting 2-mercaptobenzoic acid with sodium hydroxide to form the sodium salt, which is then reacted with ethyl iodide to form the ethyl ester. The ethyl ester is then reacted with mercury (II) chloride to form the thiomersal compound.
科学研究应用
Phenol, 2-(2-thiazolidinylmethoxy)- has been extensively studied for its use as a vaccine preservative. Studies have shown that it is effective in preventing bacterial and fungal growth in vaccines, and does not affect the potency or stability of the vaccine. Phenol, 2-(2-thiazolidinylmethoxy)- has also been used in other medical preparations such as eye drops, nasal sprays, and contact lens solutions.
属性
CAS 编号 |
103195-83-1 |
|---|---|
产品名称 |
Phenol, 2-(2-thiazolidinylmethoxy)- |
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC 名称 |
2-(1,3-thiazolidin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C10H13NO2S/c12-8-3-1-2-4-9(8)13-7-10-11-5-6-14-10/h1-4,10-12H,5-7H2 |
InChI 键 |
OHRVIKONBLIBJX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
规范 SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
同义词 |
2-(thiazolidin-2-ylmethoxy)phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



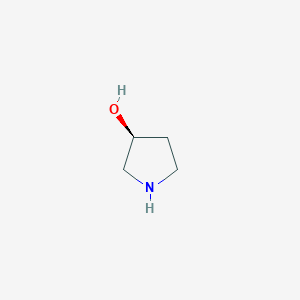
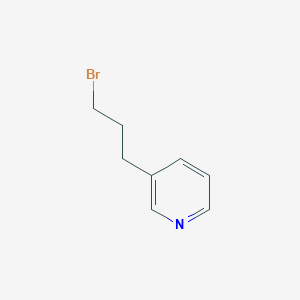
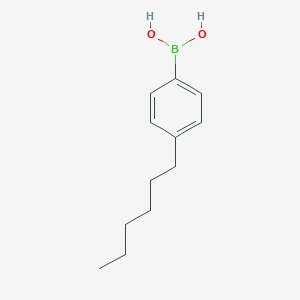
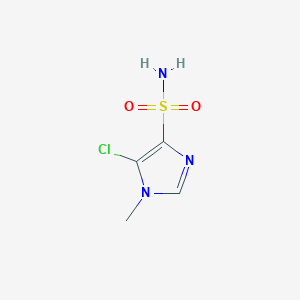
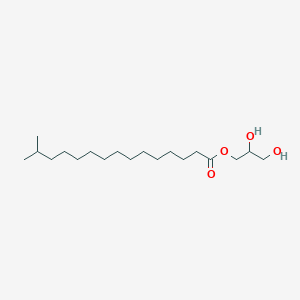
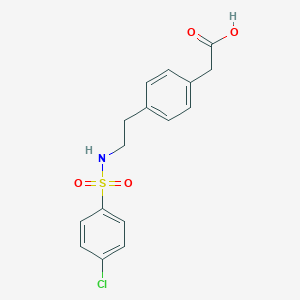
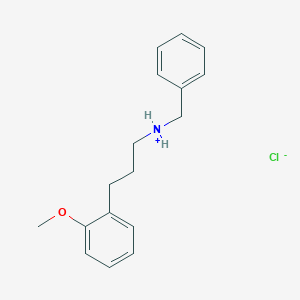
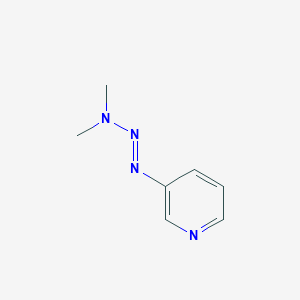
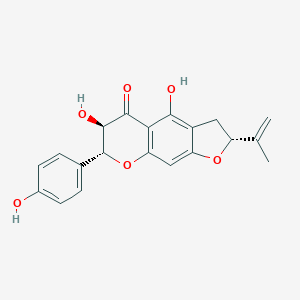
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)